N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a phenyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through the reaction of 2-thiophenecarboxylic acid hydrazide with phenyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(2-thienylcarbonyl)hydrazinecarboxamide
- N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-Phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazinecarbothioamide functional group, which is known for its reactivity and ability to form various derivatives. The compound's unique structure contributes to its biological activity, making it a valuable subject for medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were calculated to quantify its potency:
Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
---|---|---|---|
1 | E. coli | 12.5 | 76 |
2 | S. aureus | 25 | 43 |
3 | P. aeruginosa | 50 | 38 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays against breast cancer cell lines such as MCF-7 and MDA-MB-231 revealed promising results:
Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|
MCF-7 | 12.51 | G2-M phase arrest | Increased cleaved PARP |
MDA-MB-231 | 15.00 | G1-S phase arrest | Moderate induction |
The compound showed a dose-dependent response, with higher concentrations resulting in increased apoptosis markers, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit key enzymes linked to cancer proliferation and bacterial growth, thereby modulating their activities effectively.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of C. albicans, showing significant antifungal activity with MIC values lower than those of standard antifungal agents like fluconazole. This suggests that the compound could be a viable alternative for treating resistant strains .
Case Study 2: Cancer Cell Line Response
In another study focusing on breast cancer treatment, the compound was administered to MCF-7 cells, leading to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This supports its potential role in cancer therapy .
Properties
IUPAC Name |
1-phenyl-3-(thiophene-2-carbonylamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZXLPXQCPGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.